Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate
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Overview
Description
Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate can be synthesized through a multi-step process. One common method involves the aldol condensation of benzaldehyde and acetone, followed by a Michael addition of dimethyl malonate . The reaction conditions typically require a base catalyst, such as sodium ethoxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and pathways . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate: Similar structure but with an additional phenyl group.
Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate: Contains a hydroxyl and methyl group instead of the oxo group.
Uniqueness
Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C16H18O5/c1-20-14(18)16(15(19)21-2)9-8-12(17)10-13(16)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
VHBXGSSDKJMQAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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